1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carbonitrile

Description

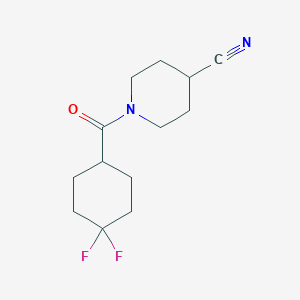

1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carbonitrile is a synthetic compound featuring a piperidine core substituted with a cyano group at the 4-position and a 4,4-difluorocyclohexanecarbonyl moiety. This structure has been explored in medicinal chemistry for its antagonistic activity, particularly targeting receptors such as CCR5 (chemokine receptor 5) . The 4,4-difluorocyclohexanecarbonyl group is critical for maintaining antagonistic activity, as demonstrated in structure-activity relationship (SAR) studies . The compound’s design leverages fluorination to enhance metabolic stability and binding affinity, common strategies in drug discovery.

Properties

IUPAC Name |

1-(4,4-difluorocyclohexanecarbonyl)piperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2N2O/c14-13(15)5-1-11(2-6-13)12(18)17-7-3-10(9-16)4-8-17/h10-11H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTROWGSHIILMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)N2CCC(CC2)C#N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carbonitrile typically involves the reaction of 4,4-difluorocyclohexanecarbonyl chloride with piperidine-4-carbonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the carbonitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, where nucleophiles like amines or alcohols can replace the nitrile group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or imines.

Scientific Research Applications

1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexanecarbonyl moiety may enhance binding affinity and specificity, while the piperidine ring can facilitate interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Modifications: Piperidine-Carbonitrile Derivatives

Several piperidine-4-carbonitrile derivatives have been synthesized to probe the importance of substituents on biological activity:

Key Observations :

Heterocyclic Aryl Modifications

The heterocyclic aryl group attached to the piperidine core significantly impacts activity:

Key Observations :

- Introduction of a quinoline heterocycle (compound 2j) improved antagonistic activity by 2-fold compared to the parent compound, suggesting optimal π-π stacking and hydrophobic interactions with the receptor .

- Pyrrolopyridine and thienopyridine derivatives (e.g., ) exhibit divergent activity profiles, underscoring the role of heterocycle electronics in target engagement.

Modifications to the Carbonyl Linker

The carbonyl linker between the piperidine and cyclohexane moieties was investigated:

Key Observations :

- Replacement of the carbonyl linker with alkyl chains (e.g., in ) abolishes CCR5 antagonism, emphasizing the necessity of the carbonyl group for hydrogen bonding with the receptor.

Physicochemical and Pharmacokinetic Comparisons

- Lipophilicity: The 4,4-difluorocyclohexanecarbonyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic Stability: Fluorination reduces oxidative metabolism, as evidenced by longer half-life (t₁/₂) in microsomal assays compared to compounds like 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.